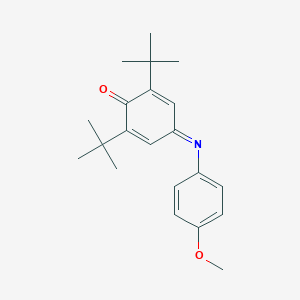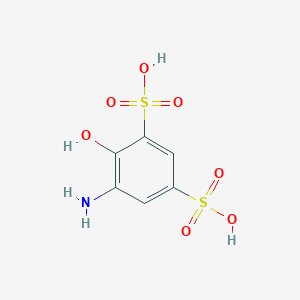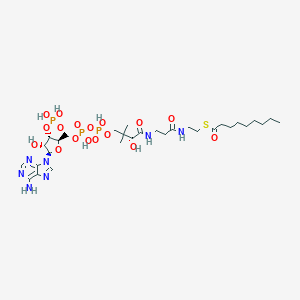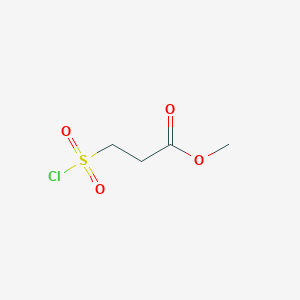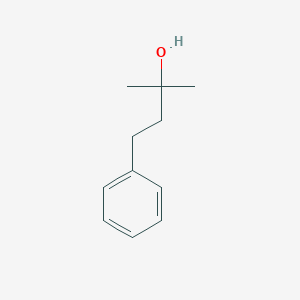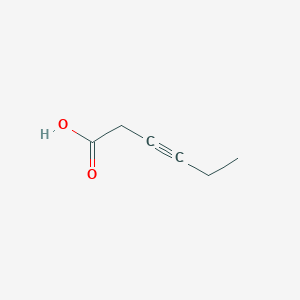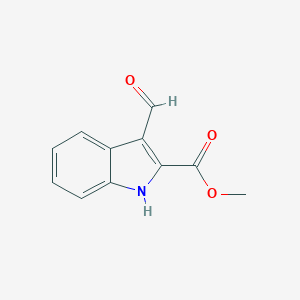![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been used for various scientific research purposes. It is a well-known dye that has been used in a range of applications, including staining biological tissues, as well as in the treatment of methemoglobinemia. In recent years, MB has also been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of MB is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid-beta and tau proteins, as well as by reducing oxidative stress and inflammation in the brain. MB has also been shown to enhance mitochondrial function, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
MB has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to enhance mitochondrial function. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MB in lab experiments is its well-established safety profile. It has been used for decades as a dye and in the treatment of methemoglobinemia, and its toxicity is well understood. However, one limitation of using MB is its potential to interfere with other assays or experiments due to its ability to interact with proteins and other molecules.
Direcciones Futuras
There are several potential future directions for research on MB. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more targeted and specific derivatives of MB that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of MB and its potential applications in other areas of medicine.
Métodos De Síntesis
MB can be synthesized using a variety of methods, including the reaction of N,N-dimethylaniline with benzaldehyde followed by oxidation with dichromate. Another method involves the reaction of N,N-dimethylaniline with malononitrile followed by oxidation with ferric chloride.
Aplicaciones Científicas De Investigación
MB has been extensively studied for its potential use in treating neurodegenerative diseases. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease. MB has also been shown to have antioxidant and anti-inflammatory properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Propiedades
Número CAS |
17239-69-9 |
|---|---|
Nombre del producto |
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Fórmula molecular |
C14H6N4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
Clave InChI |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Otros números CAS |
17239-69-9 |
Sinónimos |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



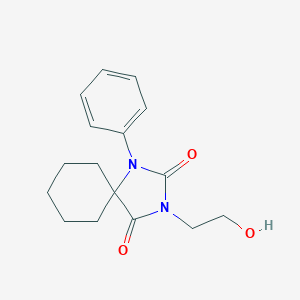
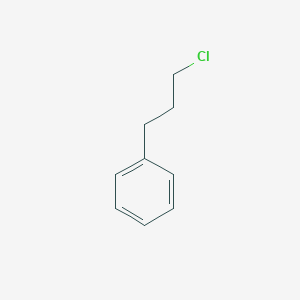
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
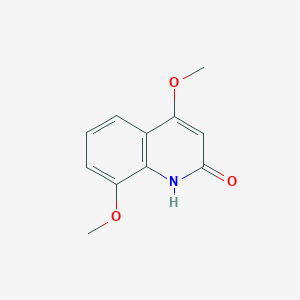
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
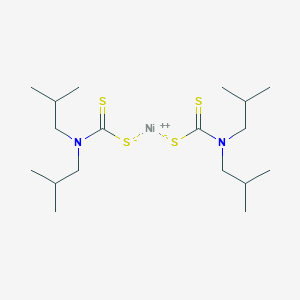
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
